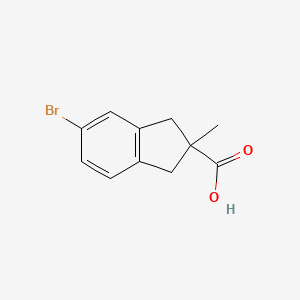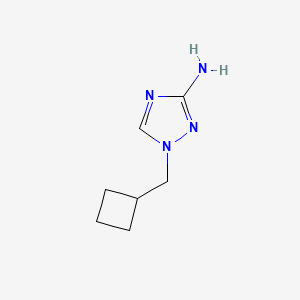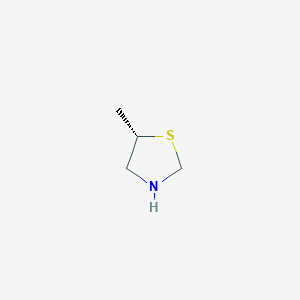![molecular formula C9H9ClN2O3 B15303755 Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B15303755.png)
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.6 g/mol. This compound has garnered significant attention in scientific research due to its unique physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst under basic conditions .
Industrial Production Methods
the principles of the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound .
化学反応の分析
Types of Reactions
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Methyl 1-[(6-chloropyrazin-2-yl)oxy]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(6-chloropyrazin-2-yloxy)cyclopropanecarboxylate: This compound has a similar structure but may exhibit different chemical and physical properties.
Other pyrazine derivatives: Compounds with similar pyrazine rings can be compared in terms of their reactivity and applications.
特性
分子式 |
C9H9ClN2O3 |
|---|---|
分子量 |
228.63 g/mol |
IUPAC名 |
methyl 1-(6-chloropyrazin-2-yl)oxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H9ClN2O3/c1-14-8(13)9(2-3-9)15-7-5-11-4-6(10)12-7/h4-5H,2-3H2,1H3 |
InChIキー |
IVOYJKWSEAFVLR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)OC2=CN=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


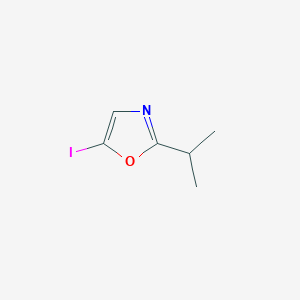
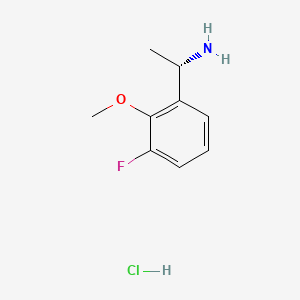
![(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
![4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15303703.png)
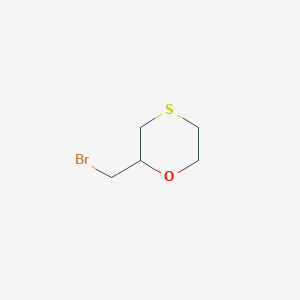

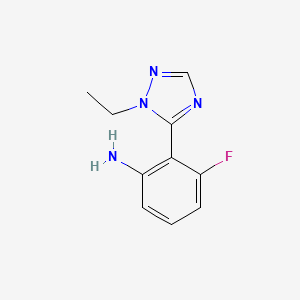

![tert-butyl N-[(1r,3r)-3-(pyrimidine-2-sulfonyl)cyclobutyl]carbamate](/img/structure/B15303740.png)
![methyl 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B15303751.png)
